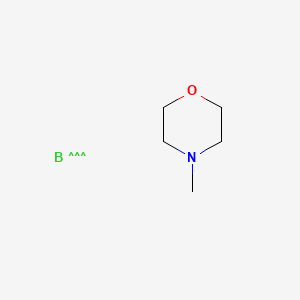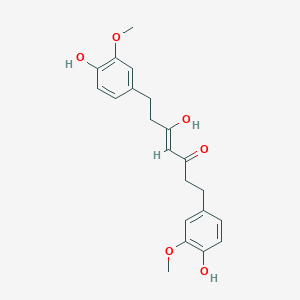
(4Z)-5-Hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)-4-hepten-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydrocurcumin is a major active metabolite of curcumin, which is derived from the rhizome of the turmeric plant (Curcuma longa). It is known for its higher bioavailability and stability compared to curcumin, making it a promising compound for various therapeutic applications . Tetrahydrocurcumin exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrahydrocurcumin can be synthesized through the hydrogenation of curcumin. One common method involves using palladium on carbon as a catalyst in the presence of ethanol. The reaction mixture is refluxed, followed by filtration and reduced pressure evaporation to obtain tetrahydrocurcumin . Another method uses platinum-iron-nickel hydroxide composite nanoparticles as a catalyst, reacting curcumin and ethanol at room temperature .
Industrial Production Methods: For industrial production, the preparation method involves using dihydropyridine as a hydrogen source, with curcumin and ethanol as raw materials and palladium carbon as a catalyst. The reaction is carried out under reflux conditions, followed by filtration, reduced pressure evaporation, and washing with dilute hydrochloric acid. The product is then decolorized using activated carbon and evaporated under reduced pressure to obtain tetrahydrocurcumin .
Análisis De Reacciones Químicas
Types of Reactions: Tetrahydrocurcumin undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form curcumin, and it can also undergo reduction reactions to form other hydrogenated derivatives .
Common Reagents and Conditions: Common reagents used in the reactions involving tetrahydrocurcumin include hydrogen gas, palladium on carbon, platinum-iron-nickel hydroxide composite nanoparticles, and dihydropyridine . The reactions are typically carried out under reflux conditions or at room temperature, depending on the specific method used .
Major Products Formed: The major products formed from the reactions of tetrahydrocurcumin include curcumin and other hydrogenated derivatives such as octahydrocurcumin .
Aplicaciones Científicas De Investigación
Tetrahydrocurcumin has been extensively studied for its potential therapeutic applications. It has shown significant effects in the treatment of various diseases, including neurological disorders, metabolic syndromes, cancers, and inflammatory diseases . Its extensive pharmacological effects involve the modulation of various signaling transduction pathways, including MAPK, JAK/STAT, NF-κB, Nrf2, PI3K/Akt/mTOR, AMPK, and Wnt/β-catenin .
In addition to its therapeutic applications, tetrahydrocurcumin is also used in the development of dietary supplements and drugs due to its higher bioavailability and stability compared to curcumin . It has been incorporated into various formulations, such as nanovesicular creams, to enhance its topical delivery and antioxidant activity .
Mecanismo De Acción
Tetrahydrocurcumin exerts its effects through the modulation of various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation . It also exhibits anti-inflammatory properties by inhibiting the expression of cyclooxygenase-2 (COX-2) and suppressing the nuclear factor-κB (NF-κB) pathways via transforming growth factor β activated kinase-1 (TAK1) inactivation . Additionally, tetrahydrocurcumin modulates signaling pathways such as MAPK, JAK/STAT, Nrf2, PI3K/Akt/mTOR, AMPK, and Wnt/β-catenin, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Tetrahydrocurcumin is often compared to curcumin and other hydrogenated derivatives such as octahydrocurcumin. While curcumin is known for its wide range of biological activities, its poor bioavailability and stability limit its therapeutic applications . Tetrahydrocurcumin, on the other hand, has higher bioavailability and stability, making it a more effective therapeutic agent . Octahydrocurcumin, another hydrogenated derivative, also exhibits similar biological activities but with varying degrees of potency .
Similar compounds to tetrahydrocurcumin include curcumin, octahydrocurcumin, and other hydrogenated derivatives. Each of these compounds has unique properties and therapeutic potentials, with tetrahydrocurcumin standing out due to its superior bioavailability and stability .
Propiedades
Número CAS |
426828-40-2 |
|---|---|
Fórmula molecular |
C21H24O6 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
(Z)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one |
InChI |
InChI=1S/C21H24O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-13,22,24-25H,3-4,7-8H2,1-2H3/b16-13- |
Clave InChI |
PNTMRHGYQCMNCZ-SSZFMOIBSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)CC/C(=C/C(=O)CCC2=CC(=C(C=C2)O)OC)/O)O |
SMILES canónico |
COC1=C(C=CC(=C1)CCC(=CC(=O)CCC2=CC(=C(C=C2)O)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


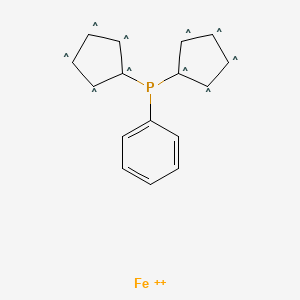
![[(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-11-yl] acetate](/img/structure/B15288083.png)
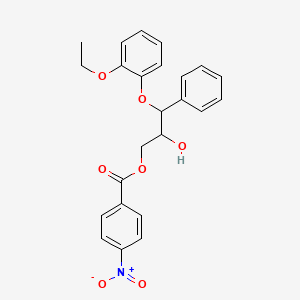
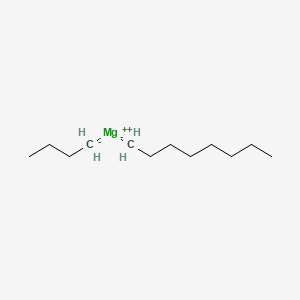
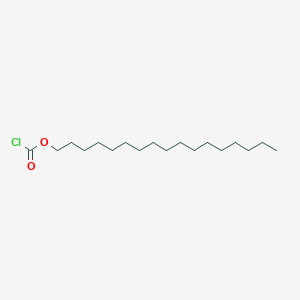
![3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid](/img/structure/B15288111.png)
![7-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15288123.png)
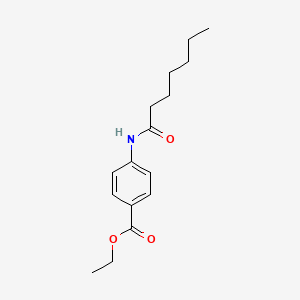
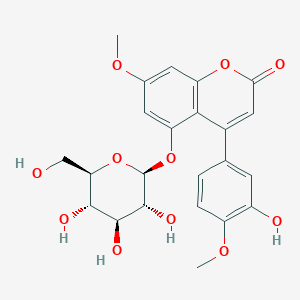
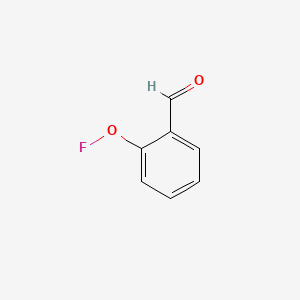
![2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15288143.png)
![(AlphaR)-2-Fluoro-Alpha-methyl[1,1'-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine](/img/structure/B15288152.png)
![N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B15288156.png)
